Ribonucleotide Reductase Inhibition: 3-Phenoxyphenyl Congener vs. Unsubstituted Phenyl Baseline
In a congeneric series of N‑hydroxy‑N′‑aminoguanidine derivatives evaluated for ribonucleotide reductase (RR) inhibition, the 3‑phenoxyphenyl-substituted analog (7e) exhibited an IC₅₀ of 2.85 ± 0.23 µM, outperforming the unsubstituted phenyl analog (7a, IC₅₀ = 4.43 ± 0.21 µM) [1]. This represents a 1.55‑fold improvement in potency driven by the introduction of the 3‑phenoxy group. The assay used a standard RR enzymatic inhibition protocol with L1210 cell extracts; all values are the mean ± SEM of at least three independent experiments [1].
| Evidence Dimension | Ribonucleotide reductase enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2.85 ± 0.23 µM (3-phenoxyphenyl-substituted N-hydroxy-N′-aminoguanidine congener, compound 7e) |
| Comparator Or Baseline | IC₅₀ = 4.43 ± 0.21 µM (unsubstituted phenyl analog, compound 7a) |
| Quantified Difference | 1.55‑fold lower IC₅₀ (improved potency) |
| Conditions | In vitro RR enzymatic assay; L1210 cell extracts; mean ± SEM, n ≥ 3 |
Why This Matters
Even within a closely related scaffold, the 3‑phenoxyphenyl substitution enhances RR inhibitory potency by >50 % over the phenyl baseline, suggesting that the meta‑phenoxy orientation contributes meaningfully to target engagement—a factor that would be lost if a simpler phenylguanidine or a different positional isomer were procured instead.
- [1] Cory JG, Cory AH, Raber NK, Narayanan A, Schneller SW. Structural aspects of N-hydroxy-N'-aminoguanidine derivatives as inhibitors of L1210 cell growth and ribonucleotide reductase activity. Table 1: IC₅₀ values for compounds 7a–7o. PMC8134453. https://pmc.ncbi.nlm.nih.gov/articles/PMC8134453/table/Tab1/ View Source
